N-(3-Chloropyridin-2-yl)piperidine-4-carboxamide
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Overview
Description
N-(3-Chloropyridin-2-yl)piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloropyridin-2-yl)piperidine-4-carboxamide typically involves the reaction of 3-chloropyridine-2-carboxylic acid with piperidine. The reaction is carried out under specific conditions to ensure the formation of the desired product. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid and the amine group of piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloropyridin-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
N-(3-Chloropyridin-2-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(3-Chloropyridin-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-4-(3-(methylcarbamoyl)-1H-1,2,4-triazol-1-yl)phenyl)-1-(3-chloropyridin-2-yl)piperidine-4-carboxamide
- 2-Amino-4-(1-piperidine) pyridine derivatives
Uniqueness
N-(3-Chloropyridin-2-yl)piperidine-4-carboxamide is unique due to its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14ClN3O |
---|---|
Molecular Weight |
239.70 g/mol |
IUPAC Name |
N-(3-chloropyridin-2-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C11H14ClN3O/c12-9-2-1-5-14-10(9)15-11(16)8-3-6-13-7-4-8/h1-2,5,8,13H,3-4,6-7H2,(H,14,15,16) |
InChI Key |
RAZCECFWNKHJGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)NC2=C(C=CC=N2)Cl |
Origin of Product |
United States |
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